

Application Notes and Protocols: N-ethyl-3-methylbutanamide as a Potential Fragrance Ingredient

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-ethyl-3-methylbutanamide

Cat. No.: B171319

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-3-methylbutanamide, also known as N-ethylisovaleramide, is a chemical compound with potential applications in the fragrance industry. This document provides detailed application notes and protocols for the evaluation of **N-ethyl-3-methylbutanamide** as a fragrance ingredient. Due to the limited publicly available data on its specific organoleptic properties, this guide focuses on the established physicochemical characteristics and safety data, alongside standardized protocols for determining its fragrance profile and stability in cosmetic formulations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a potential fragrance ingredient is crucial for formulation development, stability testing, and safety assessment. The known properties of **N-ethyl-3-methylbutanamide** are summarized in the table below.

Property	Value	Source
Chemical Name	N-ethyl-3-methylbutanamide	PubChem[1]
Synonyms	Butanamide, N-ethyl-3-methyl-	PubChem[1]
CAS Number	100868-92-6	PubChem[1]
Molecular Formula	C7H15NO	PubChem[1]
Molecular Weight	129.20 g/mol	PubChem[1]
Appearance	No data available	-
Odor	No publicly available data	-
Boiling Point	No data available	-
Melting Point	No data available	-
Flash Point	No data available	-
Solubility	No data available	-
Vapor Pressure	No data available	-
logP (Octanol/Water)	1.2	PubChem[1]

Safety and Toxicology

Preliminary safety data is essential for handling and initial formulation work. The following table summarizes the available toxicological information for **N-ethyl-3-methylbutanamide**. It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.

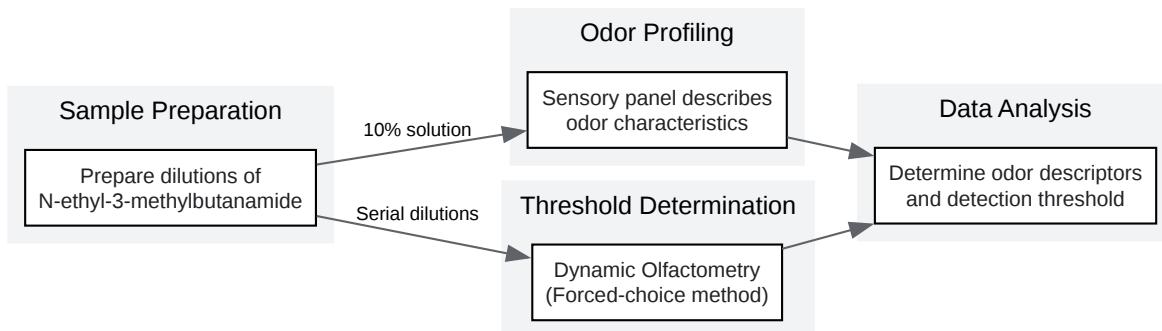
Endpoint	Data	Source
Acute Oral Toxicity	No data available	-
Acute Dermal Toxicity	No data available	-
Acute Inhalation Toxicity	No data available	-
Skin Corrosion/Irritation	No data available	-
Serious Eye Damage/Irritation	No data available	-
Respiratory or Skin Sensitization	No data available	-
Germ Cell Mutagenicity	No data available	-
Carcinogenicity	No data available	-
Reproductive Toxicity	No data available	-

Experimental Protocols

The following protocols are standardized methods for the evaluation of new fragrance ingredients.

Protocol for Sensory Evaluation: Olfactory Profile and Threshold

Objective: To determine the odor character and detection threshold of **N-ethyl-3-methylbutanamide**.


Materials:

- **N-ethyl-3-methylbutanamide**
- Odor-free solvent (e.g., diethyl phthalate or ethanol)
- Glass smelling strips
- Gas Chromatography-Olfactometry (GC-O) system (optional)

- Dynamic olfactometer (for threshold determination)
- Panel of trained sensory analysts

Procedure:

- Odor Profile Description:
 - Prepare a 10% solution of **N-ethyl-3-methylbutanamide** in the chosen solvent.
 - Dip a smelling strip into the solution, ensuring not to oversaturate.
 - Allow the solvent to evaporate for a few seconds.
 - Present the strip to the sensory panel and ask them to describe the odor profile at different time points (top note, middle note, base note).
 - Record all descriptors used by the panelists.
- Odor Threshold Determination (Using Dynamic Olfactometry):
 - Prepare a series of dilutions of **N-ethyl-3-methylbutanamide** in the chosen solvent.
 - Use a dynamic olfactometer to present the different concentrations to the sensory panel in a controlled airflow.
 - Employ a forced-choice method (e.g., triangular test) where the panelist has to identify the stimulus-containing port from two blank ports.
 - The detection threshold is typically defined as the concentration at which 50% of the panel can correctly detect the odor.

[Click to download full resolution via product page](#)

Caption: Workflow for the sensory evaluation of a new fragrance ingredient.

Protocol for Stability Testing in a Cosmetic Base

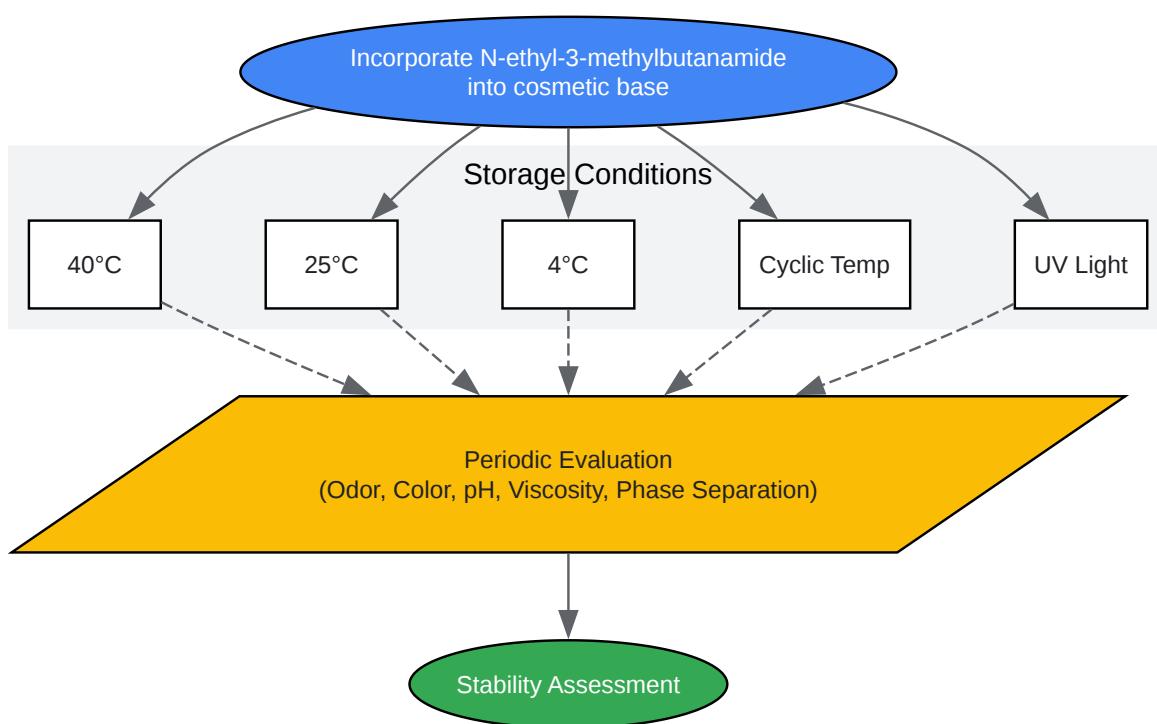
Objective: To evaluate the stability of **N-ethyl-3-methylbutanamide** in a representative cosmetic formulation.

Materials:

- **N-ethyl-3-methylbutanamide**
- Selected cosmetic base (e.g., lotion, cream, ethanol-based spray)
- Control sample (cosmetic base without the fragrance ingredient)
- Oven capable of maintaining $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$
- Refrigerator capable of maintaining $4^{\circ}\text{C} \pm 2^{\circ}\text{C}$
- UV light chamber
- Glass containers for samples
- pH meter, viscometer

Procedure:

- Sample Preparation:

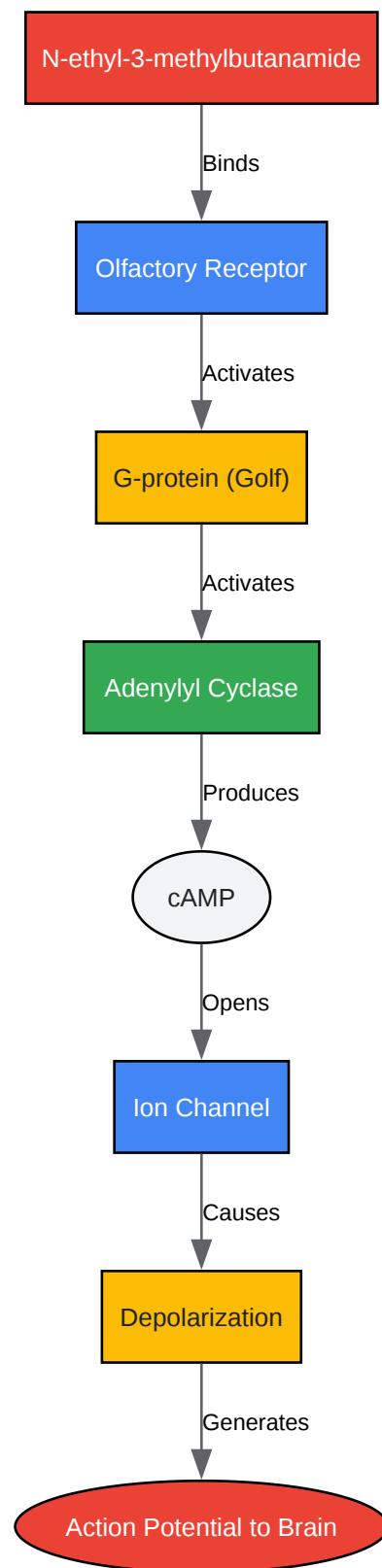

- Incorporate **N-ethyl-3-methylbutanamide** into the cosmetic base at a typical concentration (e.g., 0.5-2.0%).
- Prepare a control sample of the base without the fragrance.
- Package the samples in appropriate containers.

- Storage Conditions:

- Store samples under the following conditions:
 - Elevated temperature: 40°C
 - Room temperature: 25°C
 - Refrigerated: 4°C
 - Cyclic temperature: 24 hours at 40°C followed by 24 hours at 4°C (repeat for several cycles)
 - UV exposure: In a UV light chamber

- Evaluation:

- Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).
- Assess the following parameters:
 - Odor: Compare the odor of the fragranced sample to a freshly prepared sample.
 - Color: Observe any changes in the color of the product.
 - pH: Measure the pH of the formulation.
 - Viscosity: Measure the viscosity of the formulation.
 - Phase separation: Observe for any signs of emulsion instability.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for stability testing of a fragrance ingredient in a cosmetic base.

Signaling Pathways and Structure-Odor Relationships

The interaction of fragrance molecules with olfactory receptors initiates a complex signaling cascade that results in the perception of smell. While the specific receptors for **N-ethyl-3-methylbutanamide** are unknown, the general mechanism is well-established.

[Click to download full resolution via product page](#)

Caption: Generalized olfactory signal transduction pathway.

The relationship between the chemical structure of **N-ethyl-3-methylbutanamide** and its potential odor profile can be explored through structure-odor relationship (SOR) studies. The aliphatic amide structure suggests potential for a range of odor characteristics, which would need to be confirmed through the sensory evaluation protocols outlined above.

Conclusion

N-ethyl-3-methylbutanamide presents a molecule of interest for the fragrance industry. The provided physicochemical and preliminary safety data serve as a foundation for further investigation. The detailed experimental protocols for sensory evaluation and stability testing will enable researchers to thoroughly characterize its potential as a novel fragrance ingredient. Due to the current lack of public data on its specific olfactory properties, a systematic experimental approach is essential to unlock its potential applications in perfumery and other scented products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. valencene [thegoodsentscompany.com]
- To cite this document: BenchChem. [Application Notes and Protocols: N-ethyl-3-methylbutanamide as a Potential Fragrance Ingredient]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171319#use-of-n-ethyl-3-methylbutanamide-as-a-fragrance-ingredient>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com